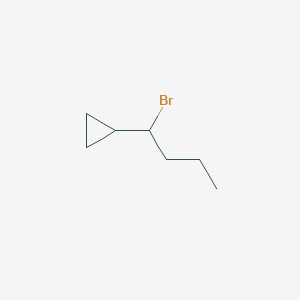
5-Iodo-2-methylpyridine-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-2-methylpyridine-4-carbohydrazide: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 2nd position, and a carbohydrazide group at the 4th position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methylpyridine-4-carbohydrazide typically involves the iodination of 2-methylpyridine followed by the introduction of the carbohydrazide group. One common method includes the following steps:
Iodination: 2-Methylpyridine is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the 5th position.
Carbohydrazide Formation: The iodinated product is then reacted with hydrazine hydrate to form the carbohydrazide group at the 4th position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Iodo-2-methylpyridine-4-carbohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The carbohydrazide group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted pyridine derivatives.
- Oxidized or reduced carbohydrazide derivatives.
- Coupled products with various functional groups.
Applications De Recherche Scientifique
Chemistry: 5-Iodo-2-methylpyridine-4-carbohydrazide is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of novel polymers and coatings with specific properties.
Mécanisme D'action
The mechanism of action of 5-Iodo-2-methylpyridine-4-carbohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine and carbohydrazide groups play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
2-Methylpyridine-4-carbohydrazide: Lacks the iodine atom, which may result in different reactivity and biological activity.
5-Bromo-2-methylpyridine-4-carbohydrazide: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical properties.
5-Iodo-2-methylpyridine:
Uniqueness: 5-Iodo-2-methylpyridine-4-carbohydrazide is unique due to the presence of both iodine and carbohydrazide groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
88482-20-6 |
|---|---|
Formule moléculaire |
C7H8IN3O |
Poids moléculaire |
277.06 g/mol |
Nom IUPAC |
5-iodo-2-methylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C7H8IN3O/c1-4-2-5(7(12)11-9)6(8)3-10-4/h2-3H,9H2,1H3,(H,11,12) |
Clé InChI |
HHJQFPJJPCZRAF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=N1)I)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


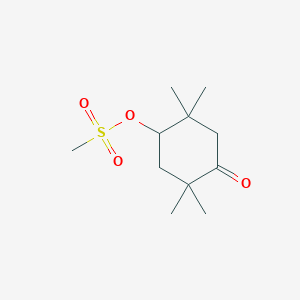
![3,5-Diamino-2-[2-(3,5-dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14402356.png)
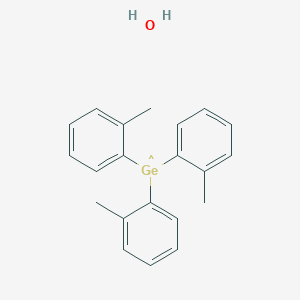


![9-([1,1'-Biphenyl]-2-yl)-9H-fluorene](/img/structure/B14402374.png)

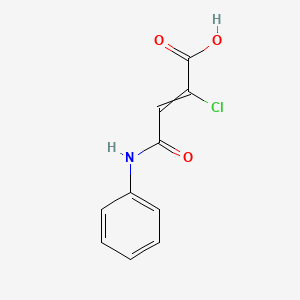
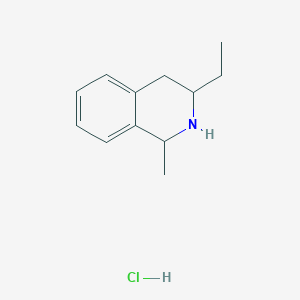
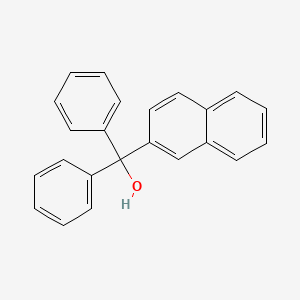

![3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene](/img/structure/B14402412.png)
